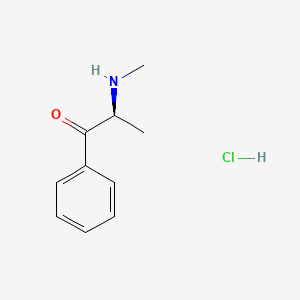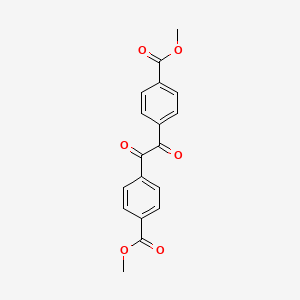
(Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane)
Übersicht
Beschreibung
(Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) is an organophosphorus compound that features a unique structure with two diphenylphosphane groups attached to a (Z)-configured 3,3-dimethylbut-1-ene-1,2-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) typically involves the reaction of 3,3-dimethylbut-1-ene-1,2-diyl with diphenylphosphane under controlled conditions
Industrial Production Methods: While the industrial production of this compound is not as widespread as some other organophosphorus compounds, it can be scaled up using similar synthetic routes. The key to industrial production lies in optimizing the reaction conditions to ensure high yield and purity, which may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) can undergo oxidation reactions to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: It can participate in substitution reactions where one or both diphenylphosphane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Substituted phosphane derivatives.
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation reactions.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a ligand in drug development, particularly in the design of metal-based drugs.
Industry:
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphane: A widely used ligand in catalysis with a similar structure but different steric and electronic properties.
Bis(diphenylphosphino)methane: Another bidentate ligand with two diphenylphosphane groups, but with a different backbone structure.
Uniqueness: (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) is unique due to its (Z)-configured 3,3-dimethylbut-1-ene-1,2-diyl backbone, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
[(Z)-1-diphenylphosphanyl-3,3-dimethylbut-1-en-2-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30P2/c1-30(2,3)29(32(27-20-12-6-13-21-27)28-22-14-7-15-23-28)24-31(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h4-24H,1-3H3/b29-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWSGVBWKWUKP-OLFWJLLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/P(C1=CC=CC=C1)C2=CC=CC=C2)/P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


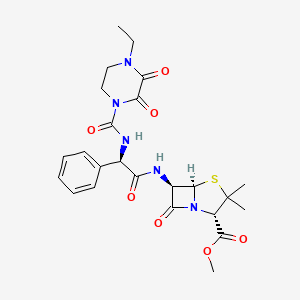
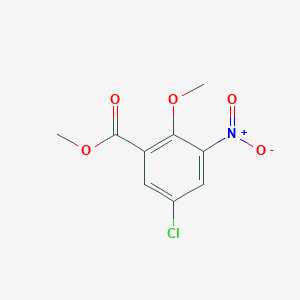

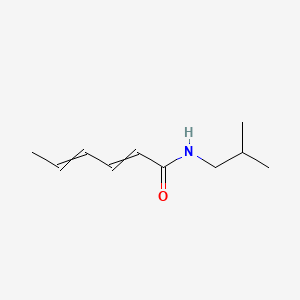

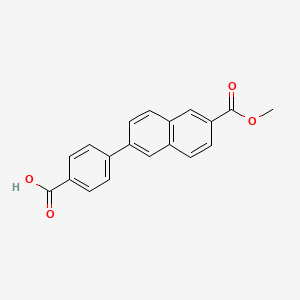
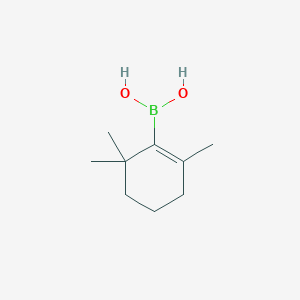
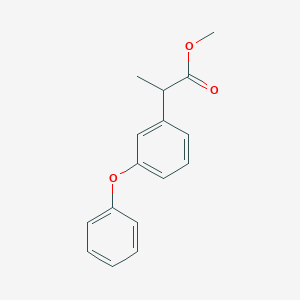
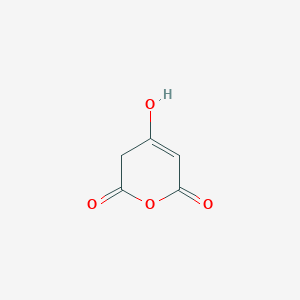

![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3330106.png)
